molecular formula C19H18N2O3S2 B11139865 (3Z)-3-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11139865
M. Wt: 386.5 g/mol
InChI Key: HPOQVUFROQOXIZ-NXVVXOECSA-N
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Description

The compound (3Z)-3-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including a thiazolidinone ring, a tetrahydrofuran moiety, and an indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the Thiazolidinone Ring: The synthesis typically begins with the formation of the thiazolidinone ring. This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the thiazolidinone intermediate.

    Formation of the Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.

    Final Assembly: The final step involves the coupling of the previously synthesized intermediates under conditions that promote the formation of the desired (3Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and indolinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. It could serve as a lead compound in the development of new drugs.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Indolinones: Molecules featuring the indolinone core.

    Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran moiety.

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule, which could confer unique chemical and biological properties not seen in simpler analogs.

(3Z)-3-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

(5Z)-3-(oxolan-2-ylmethyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S2/c1-2-9-20-14-8-4-3-7-13(14)15(17(20)22)16-18(23)21(19(25)26-16)11-12-6-5-10-24-12/h2-4,7-8,12H,1,5-6,9-11H2/b16-15-

InChI Key

HPOQVUFROQOXIZ-NXVVXOECSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O

Origin of Product

United States

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